
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide
Overview
Description
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 4415-11-6) is a heterocyclic compound featuring an isoxazole core substituted with a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. It is commercially available with ≥95% purity and is utilized in pharmaceutical research and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps. One common method starts with 2-chloro-6-fluorobenzaldehyde as the starting material. The synthetic route includes nucleophilic addition and N-acylation reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The industrial process also emphasizes safety and environmental considerations, ensuring minimal waste and efficient use of resources .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: Common in organic synthesis, this reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide exhibits potential anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancerous cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly targeting the PI3K/Akt pathway, which is crucial in cancer biology .
Neuroprotective Effects:
Another significant application of this compound is its neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to scavenge free radicals and reduce inflammation has been highlighted as a mechanism for its protective role .
Pharmacological Research
Targeting Inflammatory Diseases:
The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) .
Antimicrobial Properties:
Research has also explored the antimicrobial activity of this compound against various bacterial strains. Preliminary findings suggest that it possesses significant antibacterial activity, making it a candidate for further development as an antibiotic agent .
Case Study 1: Anticancer Research
In a study published in Cancer Letters, researchers treated human breast cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
Case Study 2: Neuroprotection
A study published in Neuroscience Letters examined the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed marked improvements in cell survival rates and reductions in markers of oxidative damage when pre-treated with the compound .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. For example, it has been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the tyrosine degradation pathway . This inhibition can lead to the accumulation of toxic intermediates, ultimately affecting cell viability.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound shares structural similarities with derivatives differing primarily in the functional group at position 4 of the isoxazole ring. Key analogues include:
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS: 3919-74-2)
- Functional Group : Carboxylic acid (-COOH).
- Applications : Identified as Flucloxacillin Impurity D, highlighting its role in pharmaceutical quality control .
- Synthesis : Derived via hydrolysis of intermediates such as methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate (CAS: 4415-09-2) .
- Reactivity : The carboxylic acid group enables salt formation or esterification, but its acidity may limit stability under basic conditions .
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride (CAS: 69399-79-7)
- Functional Group : Carbonyl chloride (-COCl).
- Applications: A reactive intermediate used to synthesize amides or esters, e.g., coupling with (3-aminophenyl)-acetic acid methyl ester to form advanced intermediates .
- Reactivity : Highly electrophilic, requiring careful handling; typically used in anhydrous conditions with catalysts like DMAP .
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS: Not explicitly provided)
- Functional Group : Carboxylic acid (-COOH) with dichloro substitution.
Comparative Data Table
Key Research Findings
- Synthetic Routes : The carboxamide derivative can be synthesized via acylation of the corresponding carbonyl chloride (CAS: 69399-79-7), which itself is prepared from 2-chloro-6-fluorobenzaldehyde through oximation, cyclization, and chlorination steps (total yield: 60.2%) .
- Biological Relevance : The carboxamide group enhances metabolic stability compared to the carboxylic acid, making it more suitable for in vivo studies .
- Safety Profiles : The carboxylic acid analogue requires stringent handling per GHS guidelines (e.g., eye protection, ventilation), suggesting similar precautions for the carboxamide .
Biological Activity
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₂ClFN₄O₂S
- Molecular Weight : 366.81 g/mol
- CAS Number : Not specified in the sources
The compound features a unique isoxazole ring system, which is known for its diverse pharmacological properties. The presence of chlorine and fluorine atoms on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with isoxazole structures often act as inhibitors of various enzymes and receptors. Specifically, this compound has shown potential as a kinase inhibitor, which is critical in regulating cell signaling pathways associated with cancer and other diseases.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- IC₅₀ Values : The compound has been reported to have IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent activity.
Cell Line | IC₅₀ (µM) | Notes |
---|---|---|
HCT116 (Colon) | 0.95 | More potent than standard inhibitors |
MM1S (Leukemia) | 0.002 | Significant reduction in tumor growth |
CCRF-CEM | 0.008 | High efficacy in leukemia models |
Selectivity and Toxicity
The selectivity profile of this compound has been evaluated against various kinases. Preliminary data suggest that it exhibits favorable selectivity, minimizing off-target effects typically associated with kinase inhibitors.
Case Studies
-
HCT116 Xenograft Model :
- In vivo studies using HCT116 xenografts showed a 42% reduction in tumor volume upon treatment with the compound at a dosage of 10 mg/kg.
- Histological analysis indicated significant apoptosis in treated tumors compared to controls.
-
Leukemia Models :
- The compound demonstrated remarkable potency in leukemia models, significantly outperforming existing therapies.
- Mechanistic studies revealed that it induces cell cycle arrest at the S phase, leading to apoptosis.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests moderate oral bioavailability (approximately 52.5%) when administered in animal models. This characteristic is essential for further development as an oral therapeutic agent.
Q & A
Q. Basic: What are the recommended analytical techniques for characterizing 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide?
Methodological Answer:
To ensure structural fidelity and purity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., chloro-fluoro-phenyl group, methylisoxazole backbone).
- High-Performance Liquid Chromatography (HPLC) : Pair with mass spectrometry (LC-MS) to assess purity and detect trace intermediates (e.g., unreacted 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) .
- Elemental Analysis : Validate empirical formula consistency, particularly for halogen content (Cl, F).
Q. Basic: What synthetic intermediates are critical for producing this compound?
Methodological Answer:
Key intermediates include:
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2): Synthesized via cyclization of substituted β-keto esters or via halogen-selective Friedel-Crafts reactions .
- Activated derivatives : Convert the carboxylic acid to its acyl chloride (e.g., using thionyl chloride) for subsequent amidation with ammonia or amines .
Validation Step : Monitor reaction progress via FT-IR to track carbonyl (C=O) conversion from acid (1700–1725 cm) to amide (1640–1680 cm).
Q. Advanced: How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory, DFT) to model the activation energy of amidation steps, identifying optimal catalysts or solvents .
- Transition State Analysis : Predict regioselectivity in halogen-substituted phenyl reactions using software like Gaussian or ORCA .
- AI-Driven Workflows : Integrate platforms like COMSOL Multiphysics with AI to simulate reaction kinetics and propose condition adjustments (e.g., temperature, stoichiometry) .
Q. Advanced: How should researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
-
Factorial Design of Experiments (DoE) : Systematically test variables (e.g., solvent polarity, catalyst loading) using a 2 factorial matrix to identify interactions affecting yield .
Example Table:Variable Low Level (-1) High Level (+1) Temperature 25°C 80°C Catalyst (mol%) 1% 5% Solvent DCM THF -
Statistical Analysis : Apply ANOVA to isolate significant factors. For instance, if solvent polarity (e.g., THF vs. DCM) shows a p-value <0.05, prioritize solvent optimization .
Q. Advanced: What strategies improve the amidation step’s efficiency in synthesizing this carboxamide?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes by enhancing energy transfer in the amidation step .
- Solid-Phase Synthesis : Immobilize the carboxylic acid on resin to drive amidation to completion, minimizing side-product formation .
- In Situ Activation : Use coupling agents like HATU or EDCI with DMAP to bypass unstable acyl chloride intermediates .
Q. Basic: How can researchers validate the biological relevance of this compound in life sciences?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Modify the chloro-fluoro-phenyl or methylisoxazole groups and test against target enzymes (e.g., kinases, oxidases) using fluorescence-based assays .
- Metabolic Stability Assays : Use hepatic microsomes to assess cytochrome P450-mediated degradation, guiding structural modifications for improved bioavailability .
Q. Advanced: What advanced separation techniques are suitable for purifying this compound?
Methodological Answer:
- High-Resolution Chromatography : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate stereoisomers or byproducts .
- Membrane Technologies : Employ nanofiltration to concentrate the compound while removing low-MW impurities (<300 Da) .
Q. Advanced: How can AI enhance experimental design for derivatives of this compound?
Methodological Answer:
- Generative AI Models : Train on existing SAR data to propose novel derivatives with predicted activity against specific targets (e.g., antimicrobial or anticancer) .
- Autonomous Laboratories : Implement robotic platforms for high-throughput synthesis and screening, using real-time data to refine reaction parameters .
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKCMGUTHICRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371459 | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4415-11-6 | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4415-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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